molecular formula C15H9ClN2O3 B11391257 6-chloro-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide

6-chloro-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide

Cat. No.: B11391257
M. Wt: 300.69 g/mol
InChI Key: FZEYJUSDSCINLJ-UHFFFAOYSA-N
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Description

6-chloro-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the pyridinyl group: This step might involve a coupling reaction using reagents like palladium catalysts.

    Formation of the carboxamide group: This can be achieved through an amidation reaction using amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the pyridinyl or chromene moieties.

    Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

    Substitution: Halogen substitution reactions might occur, especially involving the chloro group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Potential therapeutic applications, including drug development.

    Industry: Used in the synthesis of specialty chemicals or as a research chemical.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Generally, it might involve:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: Inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4H-chromene derivatives: Compounds with similar chromene cores but different substituents.

    Pyridinyl derivatives: Compounds with pyridinyl groups attached to different cores.

Uniqueness

6-chloro-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups, which might confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C15H9ClN2O3

Molecular Weight

300.69 g/mol

IUPAC Name

6-chloro-4-oxo-N-pyridin-3-ylchromene-2-carboxamide

InChI

InChI=1S/C15H9ClN2O3/c16-9-3-4-13-11(6-9)12(19)7-14(21-13)15(20)18-10-2-1-5-17-8-10/h1-8H,(H,18,20)

InChI Key

FZEYJUSDSCINLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

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